NW-hydroxy-L-argininedihydrochloride
Description
Contextualization within L-Arginine Metabolic Pathways
L-arginine serves as a substrate for two major enzymes: nitric oxide synthase (NOS) and arginase. rupress.org These enzymes direct L-arginine down distinct metabolic routes with significantly different physiological outcomes.
The Nitric Oxide Synthase (NOS) Pathway: NOS enzymes catalyze the conversion of L-arginine to nitric oxide (NO) and L-citrulline. rupress.orgwikipedia.org This process occurs in two successive monooxygenation steps. wikipedia.org In the first step, L-arginine is hydroxylated to form Nω-hydroxy-L-arginine (NOHA). rupress.orgacs.orgnih.gov This reaction is dependent on NADPH and molecular oxygen. nih.govnih.gov In the second step, NOHA is further oxidized by NOS to yield NO and L-citrulline. rupress.orgwikipedia.orgacs.org This two-step conversion is a hallmark of all NOS isoforms, including neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). acs.orgacs.org
The Arginase Pathway: Arginase enzymes hydrolyze L-arginine to produce L-ornithine and urea (B33335). rupress.orgnih.gov L-ornithine is a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation, and proline, an amino acid important for collagen synthesis. researchgate.net This pathway competes with the NOS pathway for the common substrate, L-arginine. rupress.orgnih.gov
The metabolic fate of L-arginine is therefore determined by the relative activities of NOS and arginase, a balance in which NOHA plays a significant regulatory role.
| Enzyme | Substrate | Key Products |
| Nitric Oxide Synthase | L-arginine | Nω-hydroxy-L-arginine, Nitric Oxide, L-citrulline |
| Arginase | L-arginine | L-ornithine, Urea |
Significance as a Key Biological Intermediate and Enzyme Modulator
The importance of Nω-hydroxy-L-arginine in biomedical research is underscored by its dual function as an essential intermediate in nitric oxide production and as a modulator of arginase activity.
Key Biological Intermediate in Nitric Oxide Synthesis:
NOHA is a kinetically competent intermediate in the biosynthesis of nitric oxide from L-arginine. nih.govacs.org Studies have shown that NOHA can be directly converted to nitric oxide and L-citrulline by nitric oxide synthase. nih.govresearchgate.net The formation of NOHA is the first and rate-limiting step in this process. acs.org The production of nitric oxide is critical for a vast array of physiological functions, including the regulation of vascular tone, neurotransmission, and immune responses. wikipedia.org As the direct precursor to nitric oxide, NOHA is central to these processes.
Enzyme Modulator of Arginase:
Beyond its role as an intermediate, Nω-hydroxy-L-arginine is a potent inhibitor of arginase. rupress.orgnih.gov This inhibition is significant because it can modulate the competition between NOS and arginase for their common substrate, L-arginine. nih.gov By inhibiting arginase, NOHA can increase the local concentration of L-arginine, thereby making more substrate available for nitric oxide synthesis. nih.gov This feedback mechanism highlights a sophisticated level of metabolic regulation within the L-arginine pathways. The inhibitory potency of NOHA on arginase has been demonstrated in various cell types, including liver cells and macrophages. nih.gov
| Compound | Role in L-arginine Metabolism |
| Nω-hydroxy-L-arginine | Intermediate in Nitric Oxide Synthesis, Inhibitor of Arginase |
| L-arginine | Common substrate for Nitric Oxide Synthase and Arginase |
| Nitric Oxide | Signaling molecule produced from Nω-hydroxy-L-arginine by NOS |
| L-ornithine | Product of arginase activity, precursor for polyamines and proline |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H16Cl2N4O3 |
|---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N4O3.2ClH/c7-4(5(11)12)2-1-3-9-6(8)10-13;;/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);2*1H/t4-;;/m0../s1 |
InChI Key |
NWITUXDOZKXKLL-FHNDMYTFSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)NO.Cl.Cl |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NO.Cl.Cl |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Nω Hydroxy L Arginine
Enzymatic Formation by Nitric Oxide Synthase (NOS)
Nω-hydroxy-L-arginine is generated through a sophisticated enzymatic reaction catalyzed by the nitric oxide synthase (NOS) family of enzymes. wikipedia.org This process is fundamental to the production of nitric oxide, a key signaling molecule.
The sole substrate for nitric oxide synthase and, consequently, the precursor for Nω-hydroxy-L-arginine synthesis is the amino acid L-arginine. droracle.aiabcam.com All three major isoforms of NOS—neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS)—utilize L-arginine to initiate the synthesis of nitric oxide. droracle.airesearchgate.net The conversion of L-arginine to Nω-hydroxy-L-arginine is the first committed step in this critical biochemical pathway. nih.gov The specificity of NOS for L-arginine is high, and modifications to the substrate's structure can significantly diminish the enzyme's catalytic activity. wikipedia.org
The synthesis of nitric oxide from L-arginine is a two-step oxidation process, with Nω-hydroxy-L-arginine serving as a stable and crucial intermediate. wikipedia.orgnih.govnih.gov In the first step, NOS hydroxylates L-arginine to form Nω-hydroxy-L-arginine. nih.govumich.edu This reaction involves the incorporation of one oxygen atom from molecular oxygen into the L-arginine molecule. youtube.com The Nω-hydroxy-L-arginine largely remains bound to the enzyme for the subsequent reaction. nih.govyoutube.com In the second step, NOS oxidizes Nω-hydroxy-L-arginine to produce nitric oxide and L-citrulline. nih.govyoutube.com This five-electron oxidation of a guanidino nitrogen of L-arginine is a unique enzymatic process. wikipedia.org
The enzymatic activity of NOS and the synthesis of Nω-hydroxy-L-arginine are dependent on the presence of several essential cofactors. wikipedia.orgnih.gov These include reduced nicotinamide-adenine-dinucleotide (B56045) phosphate (B84403) (NADPH), flavin adenine (B156593) dinucleotide (FAD), flavin mononucleotide (FMN), and (6R-)5,6,7,8-tetrahydro-l-biopterin (BH4). nih.gov NADPH serves as the electron donor for the reaction. nih.govresearchgate.net Specifically, the synthesis of one mole of nitric oxide from L-arginine is coupled to the oxidation of 1.5 moles of NADPH. nih.gov However, the conversion of Nω-hydroxy-L-arginine to nitric oxide consumes only 0.5 moles of NADPH, indicating that the initial hydroxylation of L-arginine is the more electron-demanding step. nih.gov Tetrahydrobiopterin (B1682763) plays a crucial role in activating heme-bound oxygen and is required for the efficient generation of nitric oxide. wikipedia.org
Intermediary Role in Nitric Oxide (NO) Biosynthesis Pathways
Nω-hydroxy-L-arginine is a pivotal and obligatory intermediate in the biosynthesis of nitric oxide from L-arginine. nih.govontosight.aicapes.gov.br Its formation and subsequent conversion are central to the production of NO, a vital signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. researchgate.netontosight.ai The production of Nω-hydroxy-L-arginine by NOS and its further oxidation to nitric oxide and L-citrulline is a tightly regulated process. ontosight.ai Isotope labeling studies have confirmed that the hydroxylated nitrogen of Nω-hydroxy-L-arginine is the exclusive source of the nitrogen atom in nitric oxide. nih.govresearchgate.net
Interplay and Competition with Arginase for L-Arginine Substrate Utilization
The bioavailability of L-arginine, the precursor for Nω-hydroxy-L-arginine, is regulated by the interplay between nitric oxide synthase and another enzyme, arginase. wikipedia.orgnih.gov Arginase also utilizes L-arginine as a substrate, hydrolyzing it to L-ornithine and urea (B33335). wikipedia.orgnih.gov This creates a competitive environment where both enzymes vie for the same substrate. wikipedia.orgnih.gov Increased arginase activity can deplete the intracellular pool of L-arginine, thereby limiting its availability for NOS and consequently reducing the synthesis of Nω-hydroxy-L-arginine and nitric oxide. wikipedia.orgnih.gov This competition is a critical regulatory point in various physiological and pathological conditions. nih.gov Interestingly, Nω-hydroxy-L-arginine itself has been found to be a potent inhibitor of arginase, suggesting a potential feedback mechanism to modulate L-arginine availability for nitric oxide synthesis. wikipedia.orgnih.gov However, some research suggests that under conditions of a continuous L-arginine supply, as is typical in vivo, arginase may not directly outcompete NOS for the substrate. nih.govresearchgate.net
Enzymatic Interactions and Inhibition Mechanisms of Nω Hydroxy L Arginine
Nω-hydroxy-L-arginine as a Potent Arginase Inhibitor
Nω-hydroxy-L-arginine effectively inhibits arginase activity, thereby increasing the bioavailability of L-arginine for nitric oxide synthase. This competitive inhibition is a key mechanism for modulating the balance between the two enzymes that share L-arginine as a common substrate. ebi.ac.uknih.gov
NOHA demonstrates inhibitory activity against both primary mammalian arginase isoforms: arginase-1 (ARG-1), the cytosolic liver-type enzyme, and arginase-2 (ARG-2), the mitochondrial, extrahepatic isoform. researchgate.net While both isoforms are inhibited by NOHA, the affinity and potency can vary. ARG-1 is a crucial enzyme in the urea (B33335) cycle, whereas ARG-2 is involved in regulating cellular L-arginine levels for processes like cell proliferation and immune response. rupress.org The inhibition of both isoforms by NOHA underscores its broad impact on L-arginine metabolism throughout the body.
The inhibitory potency of Nω-hydroxy-L-arginine is quantified by its inhibition constant (Ki) and dissociation constant (Kd). The Ki value reflects the concentration of inhibitor required to produce half-maximum inhibition, while the Kd value is a measure of the affinity of the inhibitor for the enzyme. Studies have reported distinct values for NOHA against different arginase isoforms and species. For human arginase-1, NOHA binds with a Kd of 3.6 µM. researchgate.netosti.gov Its affinity for human arginase-2 is comparable, with a reported Ki of 1.6 µM. researchgate.net Research on bovine liver arginase identified a Ki of 150 µM, while studies on murine macrophages reported an IC₅₀ value of 450 µM. nih.gov
| Enzyme | Species | Parameter | Value (µM) | Source |
|---|---|---|---|---|
| Arginase-1 | Human | Kd | 3.6 | researchgate.net |
| Arginase-2 | Human | Ki | 1.6 | researchgate.net |
| Liver Arginase | Bovine | Ki | 150 | nih.gov |
| Macrophage Arginase | Murine | IC50 | 450 | nih.gov |
Structural Basis of Arginase Inhibition by Nω-hydroxy-L-arginine
The inhibitory action of NOHA is rooted in its specific molecular interactions with the active site of the arginase enzyme. High-resolution structural studies have provided a detailed understanding of this mechanism.
Within the arginase active site, the α-amino and α-carboxylate groups of Nω-hydroxy-L-arginine form critical hydrogen bonds, which are key determinants of its recognition and binding affinity. osti.govrcsb.org These interactions anchor the inhibitor in a position that facilitates the disruption of the enzyme's catalytic function. The binding of the L-amino acid moiety of inhibitors to arginase involves a conserved network of hydrogen bonds. researchgate.net
The central feature of NOHA's inhibitory mechanism is its N-hydroxyguanidine group. researchgate.net Arginase is a metalloenzyme containing a binuclear manganese (Mn²⁺) cluster at its core, which is essential for catalysis. nih.gov This cluster activates a water molecule, forming a metal-bridging hydroxide (B78521) ion that initiates the hydrolysis of L-arginine. nih.gov The N-hydroxy group of NOHA's guanidinium (B1211019) moiety directly displaces this crucial hydroxide ion, effectively bridging the two manganese ions of the cluster. nih.govresearchgate.net This action prevents the enzyme from proceeding with its catalytic cycle, resulting in potent inhibition.
X-ray crystallographic studies of the human arginase I-NOHA complex, resolved to 2.04 Å (PDB ID: 3LP7), have provided definitive visual evidence of the inhibitory mechanism. rcsb.org These structures confirm that the N-OH group of the inhibitor displaces the catalytic, metal-bridging hydroxide ion and coordinates with the binuclear manganese cluster. rcsb.org The higher-resolution structure reveals that the Nη-OH group of NOHA nearly symmetrically bridges the manganese cluster. osti.gov Furthermore, a hydrogen bond is formed between the hydroxyguanidinium Nη-H group and the active site residue Asp128, an interaction that further stabilizes the enzyme-inhibitor complex. pdbj.org These crystallographic insights clarify the precise binding interactions and confirm the structural basis for NOHA's potent inhibition of arginase. osti.govrcsb.org
Mechanisms of Enzymatic Inhibition
Nω-hydroxy-L-arginine (NOHA) functions as a significant enzyme modulator, primarily targeting arginase. Its inhibitory action is rooted in its structural similarity to L-arginine, the natural substrate for both arginase and nitric oxide synthase (NOS). This structural analogy allows it to interact with the active sites of these enzymes, leading to a reduction in their catalytic activity.
The inhibition of arginase by NOHA is characterized as a reversible and competitive process. As a competitive inhibitor, NOHA vies with the substrate, L-arginine, for binding to the enzyme's active site. The reversible nature of this inhibition means that the enzyme's activity can be restored if the concentration of the substrate is sufficiently increased to outcompete the inhibitor.
The kinetic parameters of this inhibition have been quantified in several studies. For instance, NOHA is a potent inhibitor of arginase-I, with a reported inhibitory constant (Kᵢ) of 10-12 µM. nih.gov Against purified bovine liver arginase, the Kᵢ was determined to be 150 µM. nih.gov Furthermore, its inhibitory concentration (IC₅₀) values against arginase activity in rat liver homogenates and murine macrophages are 150 µM and 450 µM, respectively. nih.gov
The binding mechanism of NOHA to arginase has been elucidated through crystallographic studies. Arginase is a manganese-containing enzyme that requires a binuclear Mn²⁺ cluster for its catalytic function. nih.govwikipedia.org A key feature of the active site is a hydroxide ion that bridges the two manganese ions and acts as the nucleophile to attack the L-arginine substrate. wikipedia.org Crystal structure analysis reveals that when NOHA binds to the active site, its Nω-hydroxy group displaces this metal-bridging hydroxide ion. wikipedia.org In doing so, NOHA itself forms a bridge across the binuclear manganese cluster, effectively blocking the catalytic machinery of the enzyme. wikipedia.orgacs.org This interaction is critical to its potent inhibitory effect.
While NOHA is an inhibitor of arginase, it serves as an intermediate substrate for nitric oxide synthase (NOS). Its interaction with the NOS active site involves binding in proximity to the enzyme's heme and tetrahydrobiopterin (B1682763) groups, which are essential for the catalytic conversion of NOHA to nitric oxide and L-citrulline.
Table 1: Inhibitory Potency of Nω-hydroxy-L-arginine against Arginase
| Enzyme Source | Parameter | Value (µM) | Reference |
| Arginase-I | Kᵢ | 10 - 12 | nih.gov |
| Bovine Liver Arginase | Kᵢ | 150 | nih.gov |
| Rat Liver Homogenates | IC₅₀ | 150 | nih.gov |
| Murine Macrophages | IC₅₀ | 450 | nih.gov |
| Unstimulated Murine Macrophages | IC₅₀ | 400 ± 50 | nih.gov |
The inhibitory activity of Nω-hydroxy-L-arginine against arginase is intrinsically modulated by the presence of metal ions, a direct consequence of its binding mechanism. The catalytic activity of arginase is critically dependent on its binuclear manganese (Mn²⁺) cluster. nih.govwikipedia.org The inhibitory mechanism of NOHA involves direct interaction with this metallic center, where it displaces a bridging hydroxide ion to coordinate with the manganese ions. wikipedia.orgacs.org
Therefore, the availability and oxidation state of these manganese ions are paramount for the inhibitory efficacy of NOHA. Any factor that alters the integrity or accessibility of the Mn²⁺ cluster would, in turn, modulate the binding affinity of NOHA and its capacity to inhibit the enzyme. The interaction is stoichiometric, with NOHA binding directly to the Mn-cluster, leading to a significant change in the enzyme's electron paramagnetic resonance (EPR) spectrum, which indicates a change in the distance between the manganese ions. acs.orgacs.org
Specificity and Selectivity of Nω-hydroxy-L-arginine as an Enzyme Modulator
Nω-hydroxy-L-arginine demonstrates notable specificity and selectivity as an enzyme modulator, primarily distinguishing between arginase and nitric oxide synthase (NOS), the two key enzymes that compete for L-arginine. nih.gov
Its primary role is as a potent inhibitor of arginase, particularly the arginase-I isoform. nih.gov The interaction is highly specific, requiring distinct structural features on the NOHA molecule. For example, the stereochemistry is crucial, as the D-isomer of NOHA is significantly less active than the natural L-form. nih.gov This indicates a precise stereospecific recognition within the arginase active site. Furthermore, the presence of free carboxyl (-COOH) and alpha-amino (-NH₂) groups is essential for this recognition. nih.gov
In stark contrast to its inhibitory effect on arginase, NOHA is a substrate for nitric oxide synthase (NOS). nih.gov It is a key intermediate in the NOS-catalyzed pathway, where L-arginine is first hydroxylated to form NOHA, which is then oxidized to produce nitric oxide (NO) and L-citrulline. This dual role highlights its selective modulation: it blocks one pathway (urea cycle via arginase) while being a necessary component of another (NO production via NOS).
This selectivity is further underscored when comparing NOHA to related synthetic compounds. For instance, Nω-hydroxy-nor-L-arginine (nor-NOHA) is a more potent inhibitor of arginase than NOHA. nih.gov However, unlike NOHA, nor-NOHA is neither a substrate nor an inhibitor for inducible nitric oxide synthase (iNOS). nih.gov This makes nor-NOHA a more selective tool for studying arginase inhibition without directly interfering with the NOS pathway, and in turn, highlights the specific interactive properties of NOHA with both enzyme systems.
Table 2: Selectivity Profile of Nω-hydroxy-L-arginine (NOHA)
| Enzyme | Role of NOHA | Potency/Interaction | Reference |
| Arginase | Inhibitor | Potent, with Kᵢ values in the low to mid-micromolar range. nih.govnih.gov | nih.govnih.gov |
| Nitric Oxide Synthase (NOS) | Intermediate Substrate | Serves as a precursor to nitric oxide formation. nih.gov | nih.gov |
| Inducible NOS (iNOS) | Substrate/Modulator | Is processed by the enzyme. | nih.gov |
Cellular and Physiological Roles of Nω Hydroxy L Arginine in Preclinical Models
Modulation of Nitric Oxide Bioavailability
Nω-hydroxy-L-arginine (NOHA) is a critical intermediate molecule in the biosynthesis of nitric oxide (NO) from L-arginine. researchgate.netnih.gov Its role extends beyond being a simple precursor, as it actively modulates the pathways governing NO production. The synthesis of NO from L-arginine is a two-step process catalyzed by nitric oxide synthase (NOS) enzymes, where NOHA is the stable intermediate. nih.govnih.gov The enzyme first hydroxylates L-arginine to form NOHA, which is then oxidized to yield nitric oxide and L-citrulline. nih.gov
In cellular environments, L-arginine is a substrate for two competing enzymes: nitric oxide synthase (NOS) and arginase. nih.govfrontiersin.org While NOS produces nitric oxide, a key signaling molecule, arginase converts L-arginine to L-ornithine and urea (B33335), initiating the production of polyamines, which are essential for cell proliferation. nih.govphysiology.org NOHA has been identified as a potent inhibitor of arginase. physiology.orgnih.gov
By inhibiting arginase activity, NOHA reduces the catabolism of L-arginine through this competitive pathway. This action effectively increases the localized concentration of L-arginine, thereby enhancing its availability for NOS. nih.gov This indirect enhancement of substrate availability can lead to increased NO synthesis, particularly in cells where arginase activity is high. nih.gov The inhibitory effect of NOHA on arginase is significant; for instance, it is a potent inhibitor of arginase activity in both rat liver homogenates and murine macrophages. nih.gov An analog, Nω-hydroxy-nor-L-arginine (nor-NOHA), has been shown to be an even more potent arginase inhibitor, further highlighting this mechanism's importance. nih.gov
NOHA's position as a direct intermediate in the L-arginine-NO pathway gives it a central role in the equilibrium of this system. researchgate.netnih.gov The conversion of L-arginine to NO is metabolically demanding, requiring cofactors such as NADPH and tetrahydrobiopterin (B1682763). researchgate.netresearchgate.net Research has shown that the second step of the synthesis, the conversion of NOHA to NO, consumes significantly less NADPH than the initial hydroxylation of L-arginine. researchgate.netnih.govcornell.edu This suggests that the formation of NOHA is a key regulatory and energetic checkpoint in NO production.
Furthermore, by inhibiting the competing arginase enzyme, NOHA shifts the metabolic fate of L-arginine. nih.gov Instead of being shunted towards the production of L-ornithine and polyamines, L-arginine is preserved for the NOS pathway. physiology.orgresearchgate.net This dual action—acting as an intermediate substrate for NOS while simultaneously blocking a major competing pathway—allows NOHA to significantly influence the equilibrium, favoring the production of nitric oxide. nih.gov
Influence on Cellular Proliferation and Apoptosis
NOHA's ability to inhibit arginase has significant consequences for cell proliferation and survival, particularly in cancer cells that exhibit high arginase activity. nih.gov By limiting the production of L-ornithine, NOHA depletes the precursors necessary for polyamine synthesis, which are vital for cellular growth and division. physiology.org
Preclinical studies have demonstrated the selective anti-proliferative effects of NOHA on various cancer cell lines. The efficacy of NOHA is often correlated with the enzymatic profile of the cancer cells, specifically the relative activities of arginase and NOS. nih.gov
In human breast cancer cell lines, NOHA selectively inhibited the proliferation of cells with high arginase and low NOS activity, such as MDA-MB-468 and BT-474. nih.gov Conversely, it had no significant effect on the ZR-75-30 cell line, which is characterized by high NOS and relatively low arginase activity. nih.gov Similarly, NOHA was found to inhibit the growth of the Caco-2 human colon carcinoma cell line, an effect that could be reversed by the addition of downstream products of the arginase pathway like ornithine or putrescine. physiology.org This confirms that the anti-proliferative action is mediated through the inhibition of arginase and subsequent polyamine depletion. physiology.org
| Cell Line | Cancer Type | Key Enzyme Profile | Observed Effects of Nω-hydroxy-L-arginine |
|---|---|---|---|
| MDA-MB-468 | Human Breast Cancer | High Arginase / Low NOS | Inhibited proliferation, Induced apoptosis, S-phase arrest nih.gov |
| BT-474 | Human Breast Cancer | High Arginase / Low NOS | High basal proliferation rate sensitive to inhibition nih.gov |
| ZR-75-30 | Human Breast Cancer | Low Arginase / High NOS | No significant effect on proliferation nih.gov |
| Caco-2 | Human Colon Carcinoma | Arginase activity present | Inhibited proliferation physiology.org |
NOHA's impact on cellular proliferation is directly linked to its ability to interfere with the cell cycle. In the high-arginase MDA-MB-468 breast cancer cell line, treatment with NOHA resulted in the arrest of cells in the S-phase of the cell cycle. nih.gov This arrest was accompanied by an increased expression of the cell cycle inhibitor p21. nih.gov The depletion of polyamines, which are necessary for the progression through the cell cycle, is the likely mechanism behind this S-phase arrest.
Beyond inhibiting proliferation, NOHA can also induce programmed cell death, or apoptosis, in susceptible cancer cells. In the MDA-MB-468 cell line, NOHA treatment for 48 hours led to the induction of apoptosis. nih.gov This apoptotic effect was linked to the inhibition of the arginase pathway, leading to the depletion of intracellular spermine, and was characterized by the induction of caspase 3, a key executioner enzyme in the apoptotic cascade. nih.gov Notably, these apoptotic actions were observed to be independent of nitric oxide production, reinforcing the role of arginase inhibition as the primary mechanism. nih.gov The analog nor-NOHA has also been shown to induce apoptosis in leukemic cells, particularly under the hypoxic conditions often found in the tumor microenvironment. nih.gov
Roles in Immune Cell Function and Regulation
The metabolism of L-arginine is a critical determinant of immune cell function, particularly in macrophages and T-cells. By inhibiting arginase, Nω-hydroxy-L-arginine can significantly influence the direction of the immune response.
Macrophage polarization into classically activated (M1) or alternatively activated (M2) phenotypes is a key factor in the immune response. M1 macrophages are characterized by the expression of inducible nitric oxide synthase (iNOS), which produces high levels of NO, a potent antimicrobial and pro-inflammatory molecule. nih.govnih.govfrontiersin.org Conversely, M2 macrophages are distinguished by the expression of arginase, which converts L-arginine to ornithine and urea, promoting tissue repair and resolving inflammation. nih.govnih.govfrontiersin.org
Nω-hydroxy-L-arginine, as an arginase inhibitor, can promote a shift towards the M1 macrophage phenotype. By blocking the arginase pathway, more L-arginine becomes available for iNOS, leading to increased NO production, a hallmark of M1 polarization. nih.govnih.gov A preclinical study investigating murine macrophages infected with Mycobacterium tuberculosis demonstrated that treatment with the NOHA analog, Nω-hydroxy-nor-L-arginine (nor-NOHA), promoted an M1 phenotype. This was evidenced by an increase in the expression of M1 markers such as CD80, IL-1β, and NOS2, and a decrease in M2 markers like CD206, IL-10, and arginase-1. researchgate.net This shift in polarization was associated with enhanced antibacterial activity. researchgate.net
| Marker | Phenotype Association | Effect of nor-NOHA Treatment |
|---|---|---|
| CD80 | M1 | Increased Expression |
| IL-1β | M1 | Increased Expression |
| NOS2 | M1 | Increased Expression |
| CD206 | M2 | Decreased Expression |
| IL-10 | M2 | Decreased Expression |
| Arginase-1 | M2 | Decreased Expression |
Arginine is an essential amino acid for T-lymphocyte proliferation and function. nih.gov In various pathological conditions, such as cancer and chronic inflammation, myeloid-derived suppressor cells (MDSCs) and other myeloid cells express high levels of arginase, leading to the depletion of extracellular arginine. nih.govashpublications.org This arginine depletion is a significant mechanism of immunosuppression, as it impairs T-cell proliferation and cytokine synthesis. ashpublications.org
By inhibiting arginase, Nω-hydroxy-L-arginine can counteract this immunosuppressive mechanism and enhance T-cell activity. Preclinical studies have shown that arginase inhibitors, including NOHA and nor-NOHA, can block the suppressive activity of MDSCs, resulting in enhanced T-cell anti-tumor immunity. nih.gov In in vitro models, the inhibition of arginase in the presence of suppressive myeloid cells restores T-cell proliferation and cytokine secretion. frontiersin.org For instance, in co-cultures of human polymorphonuclear neutrophils (which release arginase) and T-cells, the addition of nor-NOHA led to a hyperactivation of T-cell proliferation and increased interferon-gamma (IFN-γ) secretion. frontiersin.org This effect is directly linked to the availability of L-arginine for the T-cells. frontiersin.org
Contributions to Endothelial Function and Vascular Regulation
Endothelial function is critically dependent on the production of nitric oxide by endothelial nitric oxide synthase (eNOS). nih.govmsu.ru NO is a potent vasodilator and plays a crucial role in maintaining vascular homeostasis. nih.govnih.govmdpi.com
Nω-hydroxy-L-arginine can indirectly promote vasodilation and improve blood flow by increasing the availability of L-arginine for eNOS. nih.govnih.govmdpi.com In conditions where arginase activity is elevated, the competition for L-arginine can limit NO production, leading to impaired vasodilation. nih.gov By inhibiting arginase, NOHA ensures that a greater proportion of the available L-arginine is channeled into the eNOS pathway, thereby enhancing NO synthesis. msu.ru This leads to smooth muscle relaxation and vasodilation. nih.govnih.govmdpi.com The vasodilatory effects of arginase inhibition have been demonstrated to be NO-dependent in preclinical models.
Endothelial dysfunction is a hallmark of many cardiovascular diseases and is often characterized by reduced NO bioavailability. nih.gov Increased expression and activity of arginase have been implicated as a key mechanism contributing to endothelial dysfunction in various preclinical models of cardiovascular disease. nih.gov
The therapeutic potential of arginase inhibition in improving endothelial function has been explored in these models. By blocking arginase, NOHA and its analogs can restore the balance of L-arginine metabolism, favoring NO production by eNOS. This leads to an improvement in endothelium-dependent vasodilation. nih.gov For example, in preclinical models of atherosclerosis, hypertension, and diabetes, increased arginase activity contributes to endothelial dysfunction, and the administration of arginase inhibitors has been shown to ameliorate these effects. nih.gov
Interactions with Polyamine Metabolism and Cellular Growth Pathways
The arginase pathway is the primary source of ornithine for the synthesis of polyamines (putrescine, spermidine, and spermine). physiology.orgresearchgate.net Polyamines are small cationic molecules that are essential for cell proliferation, differentiation, and survival. physiology.org
Nω-hydroxy-L-arginine, by inhibiting arginase, directly interferes with the production of ornithine and, consequently, the synthesis of polyamines. physiology.orgnih.gov This inhibition of polyamine synthesis is a key mechanism through which NOHA can exert anti-proliferative effects. In preclinical models of cancer, the inhibition of arginase by NOHA has been shown to reduce the proliferation of tumor cells. physiology.orgnih.gov For example, in a study on Caco-2 human colon carcinoma cells, NOHA inhibited cell proliferation, and this effect could be reversed by the addition of exogenous ornithine or polyamines, confirming that the anti-proliferative effect was due to the inhibition of the polyamine synthesis pathway. physiology.org
| Treatment | Effect on Cell Proliferation | Reversal by Ornithine/Polyamines |
|---|---|---|
| NOHA | Inhibition | Yes |
| Nitric Oxide (NO) | Inhibition | No (reversal by polyamines but not ornithine) |
This interaction with polyamine metabolism highlights a crucial role for Nω-hydroxy-L-arginine in regulating cellular growth pathways, with potential implications for conditions characterized by excessive cell proliferation.
Involvement in Cellular Adaptation and Stress Responses (e.g., Hypoxia)
Nω-hydroxy-L-arginine (NOHA) has been investigated for its role in cellular adaptation to stressful environments, particularly under hypoxic conditions, which are characterized by low oxygen availability. Preclinical studies have indicated that NOHA can influence cellular proliferation in response to hypoxia, primarily through its inhibitory effects on the enzyme arginase.
Hypoxia is known to promote cell proliferation in certain types of cancer, such as osteosarcoma. karger.com This adaptive response is linked to the metabolism of L-arginine. Arginase, an enzyme that metabolizes L-arginine, plays a crucial role in this process by producing L-ornithine, a precursor for polyamines and proline, which are essential for cell growth. nih.gov
In preclinical models using human osteosarcoma cell lines, it has been demonstrated that hypoxia induces an increase in arginase II expression and activity, leading to enhanced cell proliferation. nih.gov The introduction of NOHA, a known arginase inhibitor, has been shown to counteract this effect. karger.com Specifically, in SaOS-2 and OS-17 osteosarcoma cell lines, treatment with NOHA prevented the hypoxia-induced increase in cell proliferation. karger.com This suggests that by inhibiting arginase, NOHA interferes with a key metabolic pathway that these cells use to adapt and proliferate in a hypoxic microenvironment. karger.com
These findings highlight a significant role for Nω-hydroxy-L-arginine in modulating cellular responses to hypoxic stress. Its ability to inhibit arginase and thereby prevent hypoxia-induced cell proliferation in preclinical cancer models points to its involvement in fundamental cellular adaptation mechanisms.
Research Findings on Nω-hydroxy-L-arginine in Hypoxic Osteosarcoma Cells
| Cell Line | Condition | Treatment | Effect on Cell Proliferation |
|---|---|---|---|
| SaOS-2 | Hypoxia (1% O2) | Vehicle | Increased proliferation compared to normoxia |
| SaOS-2 | Hypoxia (1% O2) | 10 µM NOHA | Prevention of hypoxia-induced proliferation karger.com |
| OS-17 | Hypoxia (1% O2) | Vehicle | Increased proliferation compared to normoxia |
| OS-17 | Hypoxia (1% O2) | 10 µM NOHA | Prevention of hypoxia-induced proliferation karger.com |
Synthetic Chemistry and Analogue Development of Nω Hydroxy L Arginine Dihydrochloride
Established Synthetic Routes for Nω-hydroxy-L-arginine
The chemical synthesis of Nω-hydroxy-L-arginine is a complex process due to the multiple functional groups that require protection and deprotection. Researchers have developed various strategies to achieve this, often starting from readily available amino acid precursors.
Multi-step Synthesis from Amino Acid Precursors (e.g., Nδ-(benzyloxycarbonyl)-L-ornithine)
A common and effective method for synthesizing Nω-hydroxy-L-arginine involves a multi-step process starting from protected L-ornithine derivatives. One such precursor is Nδ-(benzyloxycarbonyl)-L-ornithine. This approach provides a robust framework for constructing the N-hydroxyguanidine moiety characteristic of NOHA.
For instance, a reported synthesis of a methylated NOHA analogue, Nω′-hydroxy-Nω-methyl-L-arginine, was achieved in eight steps starting from Nδ-(benzyloxycarbonyl)-L-ornithine. rsc.org This highlights the utility of ornithine-based precursors in building the carbon skeleton and strategically introducing the necessary functional groups. The synthesis of authentic Nω-hydroxy-L-arginine has also been a key step in confirming its role as an intermediate in nitric oxide biosynthesis. researchgate.netnih.gov
The general synthetic sequence often involves:
Protection of the α-amino and carboxyl groups of the L-ornithine backbone.
Conversion of the δ-amino group into a precursor for the guanidine (B92328) group.
Construction of the N-hydroxyguanidine functional group.
Removal of the protecting groups to yield the final product.
Application of Protecting Group Strategies in Synthesis
The success of Nω-hydroxy-L-arginine synthesis is highly dependent on the strategic use of protecting groups. These chemical modifications temporarily block reactive functional groups, preventing them from interfering with reactions at other sites of the molecule. The densely functionalized nature of NOHA makes this a particular challenge. researchgate.net
Key functional groups requiring protection include:
The α-amino group
The α-carboxyl group
The δ-amino group (in ornithine precursors)
The N-hydroxyguanidine group itself
Various protecting groups are employed, chosen for their stability under certain reaction conditions and their selective removal under others. For example, the benzyloxycarbonyl (Cbz or Z) group is often used to protect amino groups and can be removed by hydrogenolysis. The tert-butoxycarbonyl (Boc) group is another common amino-protecting group, removable under acidic conditions. For arginine and its derivatives, protecting groups like tosyl (Tos), mesityl-2-sulfonyl (Mts), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) have been developed to shield the guanidino group during peptide synthesis. mdpi.com The nitro group has also been revisited as a protecting group for the guanidino function of arginine. mdpi.com
Table 1: Common Protecting Groups in Amino Acid Synthesis
| Protecting Group | Abbreviation | Functional Group Protected | Cleavage Conditions |
| Benzyloxycarbonyl | Cbz, Z | Amino | Hydrogenolysis |
| tert-Butoxycarbonyl | Boc | Amino | Acid (e.g., TFA) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Amino | Base (e.g., Piperidine) |
| Tosyl | Tos | Guanidino | Strong Acid (e.g., HF) |
| Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Guanidino | Acid (e.g., TFA) |
| Nitro | NO₂ | Guanidino | Reduction (e.g., SnCl₂) |
Design and Synthesis of Nω-hydroxy-L-arginine Analogues
The development of NOHA analogues is aimed at exploring structure-activity relationships (SAR), improving metabolic stability, and enhancing bioavailability. By systematically modifying the structure of NOHA, researchers can probe its interactions with enzymes like nitric oxide synthase (NOS) and arginase.
Nω-hydroxynorarginine (nor-NOHA) Synthesis and Derivatives
Nω-hydroxynorarginine (nor-NOHA) is a significant analogue of NOHA, characterized by a shorter side chain. Its synthesis has been accomplished through various routes, including a three-step process from Nα-Boc-L-glutamine, which avoids the use of expensive reagents. ciac.jl.cn Nor-NOHA is noted as a potent inhibitor of arginase. nih.gov While it is a valuable tool for studying arginase, its therapeutic potential is limited by a very short half-life. researchgate.net Despite this, it is considered a good substrate for nitric oxide synthase (NOS), though some studies suggest it is a very poor one. researchgate.net
Development of Methylated and Other Substituted Analogues for Structure-Activity Relationship Studies
Methylation and other substitutions on the N-hydroxyguanidine group have been instrumental in understanding the mechanism of NOS. nih.govnih.govfigshare.comacs.org The synthesis of NOHA analogues with methyl or ethyl substitutions on the guanidinium (B1211019) group has been reported to probe the steric and stereochemical tolerance of the NOS active site. nih.govnih.govfigshare.comacs.org
For example, Nω-methoxy-L-arginine was investigated as an alternative substrate for NOS. nih.govnih.govfigshare.comacs.org Radiolabeling studies showed that it produces citrulline, nitric oxide, and methanol (B129727). nih.govnih.govfigshare.comacs.org This finding helped propose a mechanism for the second step of NOS catalysis. nih.govnih.govfigshare.comacs.org Crystal structures of these methylated analogues bound to neuronal NOS (nNOS) have revealed key details about the active site, such as the displacement of a water molecule by bulkier analogues. nih.govnih.govfigshare.comacs.org
Table 2: Examples of NOHA Analogues for SAR Studies
| Analogue Name | Structural Modification | Purpose of Study |
| Nω-hydroxynorarginine (nor-NOHA) | Shorter (one CH₂) side chain | Arginase inhibition studies |
| Nω′-hydroxy-Nω-methyl-L-arginine | Methylation of the guanidino nitrogen | NOS inhibition and mechanism |
| Nω-methoxy-L-arginine | Methylation of the hydroxyl group | Alternative NOS substrate studies |
| Nω-Methoxy-Nω-methyl-L-arginine | Dimethylation of the hydroxyguanidine | Probing NOS active site and binding affinity |
Prodrug Design Strategies to Enhance Biochemical Stability and Bioavailability
A major challenge in developing NOHA as a therapeutic agent is the chemical and metabolic instability of the N-hydroxyguanidine moiety. nih.govrsc.org Prodrug strategies aim to overcome this by masking this reactive group with a promoiety that is cleaved in vivo to release the active NOHA. nih.govrsc.org
One successful approach involves the O-glycosylation of the hydroxyguanidine group. nih.govacs.org This O-substitution with monosaccharides like glucose or galactose forms an acetal (B89532) that significantly increases the chemical stability of the molecule. nih.govacs.org These glycosylated prodrugs can then be bioactivated by glycosidase enzymes in the body to release NOHA. nih.govacs.org Studies have shown that glucose-based prodrugs are more efficiently bioactivated than their galactose counterparts, delivering cellular nitric oxide levels comparable to NOHA itself. nih.govacs.org This demonstrates a viable strategy for improving the drug-like properties of Nω-hydroxy-L-arginine. nih.govacs.org
Application of Analogues as Mechanistic Probes for Enzyme Activity
Analogues of Nω-hydroxy-L-arginine (NOHA), an intermediate in the nitric oxide synthase (NOS) catalyzed reaction, are invaluable tools for dissecting the intricate mechanisms of this enzyme family. acs.orgfigshare.comnih.govresearchgate.net By systematically modifying the structure of NOHA, researchers can probe the steric, stereochemical, and electronic requirements of the NOS active site, thereby illuminating the catalytic process. acs.orgfigshare.comnih.gov
The active site of nitric oxide synthase (NOS) is highly conserved across its isoforms and is tailored to bind L-arginine and its intermediate, Nω-hydroxy-L-arginine (NOHA). acs.orgnih.gov The development and study of NOHA analogues with substitutions on the guanidinium group have provided significant insights into the spatial and stereochemical constraints of this site. acs.orgfigshare.comnih.gov
Research involving NOHA analogues with methyl or ethyl substitutions on the guanidinium group has been particularly revealing. acs.orgnih.gov Crystal structures of these analogues bound to neuronal NOS (nNOS) have demonstrated how the active site accommodates these modifications. acs.orgfigshare.comnih.gov For instance, the binding of singly methylated analogues allows for the presence of an active site water molecule. acs.orgfigshare.comnih.gov However, bulkier analogues displace this water molecule, suggesting a limit to the steric tolerance of the active site and potentially altering the reaction mechanism. acs.orgfigshare.comnih.gov
The table below summarizes the effects of various NOHA analogues on NOS activity, highlighting how different substitutions impact their function as either substrates or inhibitors. This data underscores the active site's sensitivity to structural changes in the substrate.
| Analogue | Substitution | Observed Effect on NOS | Key Finding |
|---|---|---|---|
| Nω-methoxy-l-arginine (NMOA) | Methoxy (B1213986) group on guanidinium nitrogen | Alternative substrate | Produces citrulline, nitric oxide, and methanol, suggesting a mechanism involving a methylated nitric oxide species. acs.org |
| Nω-methyl-l-arginine (NMA) | Methyl group on guanidinium nitrogen | Inactivator, competitive inhibitor, and slow alternative substrate | Converted to Nω-hydroxy-Nω-methyl-l-arginine (NHMA), which is then processed to citrulline, NO, and formaldehyde. acs.org |
| Singly Methylated NOHA Analogues | Single methyl group on guanidinium | Substrates/Inhibitors | Bind to nNOS active site while retaining a key water molecule. acs.orgfigshare.comnih.gov |
| Bulkier NOHA Analogues (e.g., ethyl substitutions) | Larger alkyl groups on guanidinium | Inhibitors | Displace the active site water molecule upon binding. acs.orgfigshare.comnih.gov |
These studies collectively demonstrate that while the NOS active site can accommodate some degree of substitution on the NOHA molecule, its steric and stereochemical tolerance is finely tuned, and even minor modifications can significantly alter the catalytic outcome. acs.orgfigshare.comnih.gov
The conversion of L-arginine to L-citrulline and nitric oxide by NOS is a complex two-step process. ebi.ac.ukresearchgate.net The first step, the hydroxylation of L-arginine to NOHA, is relatively well-understood and is thought to proceed via a mechanism analogous to that of cytochrome P450 enzymes. acs.orgfigshare.comnih.govresearchgate.net The second step, the oxidation of NOHA to L-citrulline and NO, is enzymatically unique and is believed to involve a ferric peroxo heme species. acs.orgfigshare.comnih.govresearchgate.net
The use of NOHA analogues has been instrumental in dissecting the mechanism of this second step. acs.orgnih.gov For example, studies with Nω-methoxy-l-arginine (NMOA) have shown that it acts as an alternative substrate for NOS, producing citrulline, nitric oxide, and methanol. acs.org This finding has led to the proposal of a mechanism where a methylated nitric oxide species is released and subsequently metabolized by the enzyme. acs.orgnih.govacs.org
Furthermore, investigations into the effects of methylation on the Nω-OH and Nω-H of NOHA have shown that these modifications significantly inhibit the conversion to NO and L-citrulline. researchgate.net This indicates the critical role of these specific chemical groups in the catalytic process. The heme group of NOS has been shown to be directly involved in the oxidation of NOHA, as demonstrated by carbon monoxide inhibition studies and binding difference spectroscopy. nih.gov
The table below outlines key mechanistic insights gained from the study of NOHA analogues.
| Mechanistic Question | Analogue(s) Used | Experimental Approach | Conclusion |
|---|---|---|---|
| Role of Nω-hydroxy group | Nω-methoxy-l-arginine (NMOA) | Radiolabeling studies | The enzyme can process a methoxy group, leading to the proposal of a methylated NO intermediate. acs.org |
| Involvement of the heme | Nω-hydroxy-L-arginine (NOHA) | Carbon monoxide inhibition and binding difference spectroscopy | The heme iron is directly involved in the oxidation of NOHA to NO and citrulline. nih.gov |
| Nature of the oxygenating species | Nω-hydroxy-L-arginine (NOHA) | Kinetic and spectroscopic studies | The second step of the reaction is thought to proceed via a ferric peroxo heme species. acs.orgfigshare.comnih.govresearchgate.net |
| Effect of guanidinium substitution | Methylated and ethylated NOHA analogues | X-ray crystallography and kinetic analysis | Substitutions impact the positioning of active site water molecules and can switch the molecule from a substrate to an inhibitor. acs.orgfigshare.comnih.gov |
Through the strategic design and application of NOHA analogues, researchers continue to unravel the intricate catalytic mechanisms of nitric oxide synthase, providing a deeper understanding of this vital enzyme. acs.orgnih.govresearchgate.net
Analytical Methodologies for Nω Hydroxy L Arginine Quantification
Methods for Detection and Quantification in Biological Matrices for Research
Researchers employ several advanced analytical methods to measure NOHA concentrations, which are often in the low micromolar range in human serum and urine. iaea.orgresearchgate.net The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of NOHA and related metabolites in the L-arginine/NO pathway. mdpi.comnih.gov This method offers high sensitivity and specificity, allowing for the accurate measurement of low-concentration endogenous analytes in complex samples like plasma. nih.goviu.edu
Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar compounds like NOHA and its parent molecule, L-arginine. iu.edu The high specificity of MS/MS is achieved through techniques like Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and its stable isotope-labeled internal standard. mdpi.comnih.gov While methods are often developed to measure a panel of related compounds simultaneously (such as L-arginine, ADMA, and SDMA), these can be adapted for the specific quantification of NOHA. nih.govnih.gov
Gas chromatography-mass spectrometry (GC-MS) represents another mass spectrometric approach that has been successfully validated for NOHA determination in human serum and urine. iaea.orgresearchgate.net This technique requires a derivatization step to make the non-volatile amino acid amenable to gas chromatography. For instance, a two-step derivatization can be used to form a methyl ester pentafluoropropionyl (PFP) derivative of NOHA, which can then be quantified using a stable-isotope dilution method with a deuterated internal standard. iaea.orgresearchgate.net
| Technique | Key Features | Sample Matrix | Reported Concentrations | Reference |
|---|---|---|---|---|
| GC-MS | Requires two-step derivatization; uses stable-isotope dilution with d3Me-NOHA internal standard. | Human Serum & Urine | ~0.2 µM in serum; ~3 µM in urine | iaea.orgresearchgate.net |
| LC-MS/MS | High sensitivity and specificity; often uses HILIC for separation and MRM for detection. | Plasma, Cell Lysate, Urine | Method adaptable for NOHA from panels measuring related analytes. | nih.goviu.edu |
Electrochemical detection has emerged as a cost-effective and sensitive method for analyzing electroactive species, and NOHA is one of the few such compounds in the urea (B33335) cycle. nih.govnih.gov This technique shows promise for the development of biosensors to monitor disruptions in nitric oxide synthesis. nih.gov
Studies using cyclic voltammetry with a glassy carbon electrode have identified a distinct oxidation peak for NOHA at approximately +355 mV versus a silver/silver chloride (Ag/AgCl) reference electrode. nih.govnih.gov This electrochemical signal allows for its direct detection and quantification. Differential pulse voltammetry has also been investigated, showing similar sensitivity and oxidation peaks. nih.gov The sensitivity of these methods has been reported to be in the range of 5.4 nA/µM, demonstrating their potential for detecting physiologically relevant concentrations of NOHA. nih.gov Research in this area represents the foundational steps toward creating a dedicated NOHA biosensor. nih.govnih.gov
| Technique | Electrode | Oxidation Peak (vs. Ag/AgCl) | Sensitivity | Reference |
|---|---|---|---|---|
| Cyclic Voltammetry | Glassy Carbon | +355 mV | 5.4 nA/µM | nih.govnih.gov |
| Differential Pulse Voltammetry | Glassy Carbon | Similar to Cyclic Voltammetry | Similar to Cyclic Voltammetry | nih.gov |
Challenges in Nω-hydroxy-L-arginine Analysis within Biological Systems
The quantification of NOHA is complicated by its inherent chemical properties and its presence in a complex biological environment rich with structurally similar molecules. nih.gov
NOHA is known to be a relatively unstable compound. nih.govresearchgate.net Its Nω-hydroxy group can interact with redox-active species or degrade during sample handling and preparation, particularly with heating. nih.govresearchgate.net This instability necessitates careful and standardized procedures for sample collection, processing, and storage to ensure accurate measurements.
Studies have shown that NOHA can degrade significantly depending on temperature and incubation time. researchgate.net For example, when processing blood samples for arginine pathway analysis, it is common practice to collect samples in chilled tubes and centrifuge them at low temperatures (e.g., 4°C) promptly after collection. iu.educriver.com Supernatants are then typically stored at ultra-low temperatures (-80°C) until analysis. iu.edu To prevent enzymatic degradation of arginine metabolites by enzymes like arginase, inhibitors such as Nω-Hydroxy-nor-L-arginine (nor-NOHA) may be added to collection tubes. criver.com Further inactivation of enzymes can be achieved by treating plasma samples with acid, such as glacial acetic acid, before extraction. criver.com The sample preparation itself, often involving protein precipitation with organic solvents like methanol (B129727) or acetonitrile, must be performed efficiently to minimize the potential for degradation. iu.edunih.gov
A significant challenge in NOHA analysis is the potential for interference from other endogenous compounds in the L-arginine/NO pathway. nih.govnih.gov These include the substrate L-arginine, the product L-citrulline, and structurally related arginine analogs like asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA). nih.govnih.gov Because these compounds share structural similarities and are often present at much higher concentrations, they can interfere with the chromatographic separation and mass spectrometric detection of NOHA.
To overcome this, highly selective analytical methods are required. Chromatographic techniques like HILIC are optimized to achieve separation between these closely related polar analytes. iu.edu In mass spectrometry, the use of high-resolution instruments or tandem MS (MS/MS) is crucial. nih.govresearchgate.net MS/MS provides specificity by monitoring a unique fragmentation pattern (transition) for each compound, which helps to distinguish the analyte of interest from other molecules with the same nominal mass. nih.gov Furthermore, the potential for NOHA itself to interfere with the analysis of other metabolites, such as nitrite (B80452) and nitrate (B79036), has been investigated. One study found that under specific GC-MS derivatization conditions, NOHA did not interfere with the measurement of nitrite and nitrate in human plasma and urine. nih.gov However, the potential for such interactions underscores the need for careful method validation. nih.gov
Future Directions in Nω Hydroxy L Arginine Research
Elucidation of Potential Novel Metabolic Pathways and Interactions
Nω-hydroxy-L-arginine is primarily recognized as the penultimate intermediate in the conversion of L-arginine to nitric oxide (NO) and L-citrulline by nitric oxide synthases (NOS). nih.govresearchgate.netnih.gov However, its metabolic fate and interactions are more complex than this single pathway suggests. A significant area of future research lies in uncovering novel metabolic routes for NOHA. While its role as a potent inhibitor of arginase is established, which shunts L-arginine utilization towards NO production, the full extent of its metabolic influence is not yet understood. nih.govnih.gov
Future investigations will likely focus on identifying enzymes that may catabolize NOHA through pathways independent of NOS, potentially leading to the formation of yet-to-be-identified metabolites with distinct biological activities. Understanding these pathways is crucial, as they could represent new targets for therapeutic intervention. The interaction between the NOS and arginase pathways, modulated by NOHA, is a critical control point in L-arginine metabolism. nih.govnih.govbenthamopenarchives.com The accumulation of NOHA in cells expressing inducible NOS (iNOS) can sufficiently inhibit arginase activity, thereby redirecting L-arginine towards NO synthesis. nih.gov
Table 1: Known and Postulated Metabolic Roles of Nω-hydroxy-L-arginine
| Metabolic Role | Enzyme(s) Involved | Key Outcome | Research Focus |
| Established | |||
| NO Synthesis Intermediate | Nitric Oxide Synthase (NOS) | Production of Nitric Oxide and L-Citrulline | Characterizing kinetics and regulation. |
| Arginase Inhibition | Arginase I and II | Increased L-arginine availability for NOS | Understanding the physiological impact of this inhibition. nih.govnih.gov |
| Postulated/Future Research | |||
| Novel Catabolic Pathways | Unknown Enzymes | Formation of novel bioactive metabolites | Identification and characterization of new enzymes and pathways. |
| Crosstalk with other Pathways | Various | Modulation of polyamine or proline synthesis | Investigating the downstream effects of arginase inhibition by NOHA. |
Advanced Structural Biology Studies of NOHA-Enzyme Complexes for Drug Discovery
The application of advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), is paramount for the future of NOHA-related drug discovery. researchcorridor.orgyoutube.comnih.gov High-resolution structural data of NOHA and its analogues bound to the active sites of enzymes like NOS and arginase can provide invaluable insights into the molecular interactions that govern binding and catalysis.
Crystal structures of NOHA analogues bound to neuronal NOS (nNOS) have already begun to reveal the steric and stereochemical tolerances of the NOS active site. nih.gov Future studies should aim to solve the structures of all three human NOS isoforms (nNOS, eNOS, iNOS) and both arginase isoforms (ARG1, ARG2) in complex with NOHA. This information will serve as a detailed blueprint for the rational design of novel therapeutics. researchcorridor.orgnih.gov Understanding these precise interactions at an atomic level is the foundation of structure-based drug design, enabling the development of highly specific and effective modulators of arginine metabolism. nih.govmssm.edu
Rational Design and Development of Highly Selective and Potent NOHA-Derived Modulators
Building on structural insights, the rational design and synthesis of novel NOHA-derived molecules will be a key research direction. nih.gov The goal is to develop compounds with improved pharmacological properties, such as enhanced selectivity for specific enzyme isoforms (e.g., ARG1 vs. ARG2) and increased potency. The chemical instability of the N-hydroxyguanidine moiety in NOHA presents a significant challenge, prompting research into prodrug strategies to improve its drug-like properties. rsc.org
Researchers have already synthesized and investigated NOHA analogues, such as Nω-methoxy-L-arginine and Nω′-hydroxy-Nω-methyl-L-arginine, as mechanistic probes or potential inhibitors. nih.govrsc.org Future efforts will likely involve computational modeling and medicinal chemistry approaches to design next-generation modulators. mssm.edu These efforts could lead to the development of new classes of drugs for a variety of diseases where arginine metabolism is dysregulated, including cardiovascular and pulmonary diseases, infectious diseases, and cancer. nih.govmdpi.com
Table 2: Examples of NOHA-Derived Modulators and Their Rationale
| Compound | Target/Purpose | Rationale for Modification | Reference |
| Nω-methoxy-L-arginine | NOS substrate / Arginase prodrug inhibitor | Explored as a prodrug and alternative substrate to probe the NOS mechanism. | nih.gov |
| Nω′-hydroxy-Nω-methyl-L-arginine | NOS inhibitor | Synthesized to investigate inhibition of nitric oxide biosynthesis. | rsc.org |
| nor-NOHA (Nω-hydroxy-nor-L-arginine) | Arginase inhibitor | Used extensively in research to study the effects of arginase inhibition in various disease models. | researchgate.netsigmaaldrich.com |
| NOHA Prodrugs | Improve drug-like properties | Masking the unstable N-hydroxyguanidine moiety to enhance stability and bioavailability. | rsc.org |
Integration of NOHA Research with Systems Biology Approaches to Arginine Metabolism and Signaling
To fully comprehend the biological significance of NOHA, it is essential to move beyond single-pathway analyses and adopt a systems biology approach. L-arginine is a central hub for multiple metabolic pathways, including the synthesis of nitric oxide, urea (B33335), polyamines, proline, and creatine. nih.gov Modulating the activity of a key intermediate like NOHA can have far-reaching effects on cellular metabolism and signaling.
Future research should integrate multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) to construct comprehensive models of arginine metabolism. These models will help predict how perturbations in NOHA levels affect the entire metabolic network. This approach will be critical for understanding the role of NOHA in complex physiological processes and in the pathogenesis of diseases where arginine metabolism is implicated. mdpi.comnih.gov Furthermore, it will facilitate the identification of novel biomarkers and therapeutic targets within the broader arginine metabolic network.
Innovations in Analytical Techniques for Enhanced Resolution and In Vivo Monitoring Capabilities
A significant bottleneck in NOHA research is the difficulty in accurately measuring its concentration in biological samples, particularly in vivo. NOHA is a low-abundance and relatively unstable molecule, making its detection and quantification challenging. The development of innovative analytical techniques with higher sensitivity, specificity, and temporal resolution is therefore a critical future direction.
Advanced mass spectrometry-based methods, novel biosensors, and sophisticated imaging techniques could enable real-time monitoring of NOHA dynamics within living cells and organisms. Such technologies would provide unprecedented insights into the localized regulation of NOHA production and its immediate effects on cellular function. These advancements are essential for translating our understanding of NOHA's basic biochemistry into a clearer picture of its role in health and disease.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structure of NW-hydroxy-L-arginine dihydrochloride?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (e.g., 210–220 nm) to assess purity. Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) for optimal separation .
- Nuclear Magnetic Resonance (NMR) : Perform H and C NMR in deuterated solvents (e.g., DO or DMSO-d) to confirm structural integrity. Peaks for the hydroxyguanidine moiety and arginine backbone should align with reference spectra .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode verifies molecular weight (e.g., [M+H] for CHClNO at m/z 210.662) .
Q. What are the optimal storage conditions to ensure the stability of NW-hydroxy-L-arginine dihydrochloride?
- Methodological Answer :
- Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis of the hydroxyguanidine group .
- Solubility : Prepare fresh aqueous solutions (5–10 mg/mL in deionized water) to avoid degradation; avoid prolonged exposure to alkaline pH (>8.0) .
- Stability Table :
Q. How can researchers confirm the absence of endotoxins or contaminants in synthesized NW-hydroxy-L-arginine dihydrochloride?
- Methodological Answer :
- Limulus Amebocyte Lysate (LAL) Assay : Quantify endotoxins (<0.05 EU/mg) using a kinetic chromogenic method .
- Elemental Analysis : Verify chloride content via titration or ion chromatography to confirm stoichiometric HCl in the dihydrochloride form .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in reported enzymatic inhibition efficacy of NW-hydroxy-L-arginine dihydrochloride?
- Methodological Answer :
- Assay Standardization : Control variables such as buffer pH (6.5–7.5), ionic strength, and temperature (25°C vs. 37°C), which influence enzyme-substrate binding .
- Parallel Validation : Compare results across multiple assays (e.g., fluorometric vs. colorimetric) to rule out method-specific artifacts. For nitric oxide synthase (NOS) studies, validate with chemiluminescence-based NO detection .
- Purity Verification : Re-test compound batches using HPLC-MS to exclude degradation products that may alter activity .
Q. How should researchers design dose-response experiments to evaluate the dual role of NW-hydroxy-L-arginine dihydrochloride as both a substrate and inhibitor in nitric oxide synthase (NOS) pathways?
- Methodological Answer :
- Dose-Range Selection : Use logarithmic concentrations (e.g., 1 nM–100 µM) to capture biphasic effects. Include L-arginine and competitive inhibitors (e.g., L-NAME) as controls .
- Time-Kinetic Analysis : Measure NO production at multiple timepoints (0–60 min) to distinguish transient substrate conversion from sustained inhibition .
- Data Interpretation : Apply nonlinear regression models (e.g., Hill equation) to calculate IC and assess cooperative binding effects .
Q. What methodologies are recommended for studying the intracellular stability and metabolic fate of NW-hydroxy-L-arginine dihydrochloride in cell-based models?
- Methodological Answer :
- Isotopic Labeling : Synthesize N- or C-labeled analogs to track metabolic incorporation via LC-MS/MS .
- Intracellular pH Monitoring : Use fluorescent probes (e.g., BCECF-AM) to assess compartment-specific degradation in lysosomes vs. cytosol .
- Metabolite Profiling : Perform untargeted metabolomics to identify degradation byproducts (e.g., citrulline, ornithine) .
Contradiction Analysis and Best Practices
Q. How should conflicting data on the pro-oxidant vs. antioxidant effects of NW-hydroxy-L-arginine dihydrochloride be addressed?
- Methodological Answer :
- Redox Environment Control : Pre-treat cells with antioxidants (e.g., NAC) or pro-oxidants (e.g., HO) to contextualize dual effects .
- ROS Quantification : Compare multiple detection methods (e.g., DCFDA fluorescence, electron paramagnetic resonance) to minimize assay-specific biases .
- Species-Specificity Check : Replicate studies in human vs. murine models to identify interspecies variability in redox signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
